Ethyl 3-bromo-4-pentylbenzoate is an organic compound classified as an ester. Its molecular formula is , and it features a bromine atom attached to the benzene ring, along with a pentyl side chain and an ethyl ester functional group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of both a bromine substituent and a pentyl group, which can influence its reactivity and biological properties.
Ethyl 3-bromo-4-pentylbenzoate can be synthesized through several methods:
Ethyl 3-bromo-4-pentylbenzoate has potential applications in:
Several compounds share structural similarities with Ethyl 3-bromo-4-pentylbenzoate. Here are some examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 3-bromo-2-methylbenzoate | Methyl group instead of pentyl | |
| Ethyl 4-bromobenzoate | No alkyl substituent on the benzene ring | |
| Ethyl 3-chloro-4-pentylbenzoate | Chlorine instead of bromine | |
| Ethyl 3-nitro-4-pentylbenzoate | Nitro group instead of bromine |
Ethyl 3-bromo-4-pentylbenzoate's uniqueness lies in its specific combination of a bromine atom and a pentyl group on the benzene ring, which may confer distinct physical and chemical properties compared to other halogenated benzoates. This configuration could influence its reactivity patterns and biological interactions differently than those of structurally similar compounds.